molecular formula C26H32N8O2 B14924160 (1-methyl-1H-pyrazole-3,5-diyl)bis{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone}

(1-methyl-1H-pyrazole-3,5-diyl)bis{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone}

Cat. No.: B14924160
M. Wt: 488.6 g/mol
InChI Key: UFXCKMKUXSPDHX-UHFFFAOYSA-N
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Description

(1-METHYL-3-{[4-(3-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}-1H-PYRAZOL-5-YL)[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE is a complex organic compound that features a pyrazole core with piperazine and pyridine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-METHYL-3-{[4-(3-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}-1H-PYRAZOL-5-YL)[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the piperazine and pyridine groups through nucleophilic substitution reactions. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic routes and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1-METHYL-3-{[4-(3-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}-1H-PYRAZOL-5-YL)[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1-METHYL-3-{[4-(3-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}-1H-PYRAZOL-5-YL)[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development. Studies have shown that similar compounds exhibit antiviral, anticancer, and antimicrobial activities .

Industry

In the industrial sector, (1-METHYL-3-{[4-(3-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}-1H-PYRAZOL-5-YL)[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their mechanical, thermal, or chemical stability.

Mechanism of Action

The mechanism of action of (1-METHYL-3-{[4-(3-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}-1H-PYRAZOL-5-YL)[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and modulating biological pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1-METHYL-3-{[4-(3-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}-1H-PYRAZOL-5-YL)[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C26H32N8O2

Molecular Weight

488.6 g/mol

IUPAC Name

[2-methyl-5-[4-(pyridin-3-ylmethyl)piperazine-1-carbonyl]pyrazol-3-yl]-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C26H32N8O2/c1-30-24(26(36)34-14-10-32(11-15-34)20-22-5-3-7-28-18-22)16-23(29-30)25(35)33-12-8-31(9-13-33)19-21-4-2-6-27-17-21/h2-7,16-18H,8-15,19-20H2,1H3

InChI Key

UFXCKMKUXSPDHX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(=O)N2CCN(CC2)CC3=CN=CC=C3)C(=O)N4CCN(CC4)CC5=CN=CC=C5

Origin of Product

United States

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